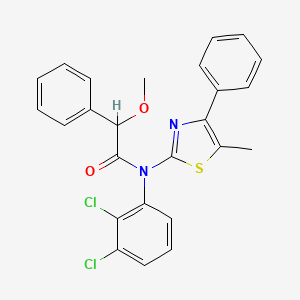![molecular formula C16H22BrClN2O5 B4076693 1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076693.png)
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid
Descripción general
Descripción
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid is a chemical compound with the molecular formula C14H20BrClN2O. It is known for its unique structure, which includes a piperazine ring and an alkyl chain substituted with a bromine and chlorine atom. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Bromo-4-chlorophenoxy)butanoic acid.
Reaction Conditions: The acid is then reacted with piperazine under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve additional steps to ensure purity and yield, including recrystallization and purification techniques.
Análisis De Reacciones Químicas
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing agents.
Aplicaciones Científicas De Investigación
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-(2-Bromo-4-chlorophenoxy)butanoic acid and 4-(4-Bromo-2-chlorophenoxy)butanoic acid share structural similarities.
Uniqueness: The presence of the piperazine ring and the specific substitution pattern make this compound unique in its chemical behavior and applications
Propiedades
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O.C2H2O4/c15-13-11-12(16)3-4-14(13)19-10-2-1-7-18-8-5-17-6-9-18;3-1(4)2(5)6/h3-4,11,17H,1-2,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARZCJPSLNVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4076615.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4076617.png)
![1-(3-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B4076622.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol](/img/structure/B4076630.png)
![N-(2-fluorophenyl)-2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide](/img/structure/B4076639.png)
![4-methyl-1-[2-(4-nitrophenyl)propanoyl]piperidine](/img/structure/B4076658.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B4076661.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4076669.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076676.png)
![methyl 2-[({[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4076682.png)

![1-[2-(2-Methoxy-4-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4076688.png)
![oxalic acid;N-[2-(3-propan-2-ylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4076698.png)
![1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4076705.png)
